![molecular formula C16H21NO3 B3049973 (3S,4R)-4-Benzyl-3-(3-methylpentanoyl)-oxazolidin-2-one CAS No. 228267-64-9](/img/structure/B3049973.png)
(3S,4R)-4-Benzyl-3-(3-methylpentanoyl)-oxazolidin-2-one
Overview
Description
“(3S,4R)-4-Benzyl-3-(3-methylpentanoyl)-oxazolidin-2-one” is a chemical compound with the molecular formula C16H21NO3 . It is used in various chemical reactions and has been the subject of several studies .
Molecular Structure Analysis
The molecular structure of “(3S,4R)-4-Benzyl-3-(3-methylpentanoyl)-oxazolidin-2-one” is determined by its molecular formula, C16H21NO3 . The exact structure can be found in various chemical databases .Scientific Research Applications
Antiviral Properties
(3S,4R)-4-Benzyl-3-(3-methylpentanoyl)-oxazolidin-2-one: exhibits promising antiviral activity. Researchers have explored its potential against various viruses, including influenza. The compound’s mechanism of action involves inhibiting viral replication or entry. For instance, it could interfere with viral RNA synthesis or block essential viral enzymes. Further studies are needed to optimize its efficacy and safety for clinical use .
Cardiovascular Applications
Recent investigations suggest that this compound might have cardiovascular benefits. It could potentially reduce the risk of major adverse cardiovascular events (MACE) in certain patient populations. The exact mechanisms underlying this effect require further elucidation, but it opens up exciting avenues for cardiovascular research and drug development .
Neurological Disorders
Researchers have also explored the compound’s impact on neurological health. It shows promise in treating conditions related to cerebrospinal fluid (CSF) and interstitial fluid (ISF) exchange in the mammalian brain. By modulating these fluid dynamics, it may contribute to managing neurodegenerative diseases or improving brain health .
properties
IUPAC Name |
(4R)-4-benzyl-3-[(3S)-3-methylpentanoyl]-1,3-oxazolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-3-12(2)9-15(18)17-14(11-20-16(17)19)10-13-7-5-4-6-8-13/h4-8,12,14H,3,9-11H2,1-2H3/t12-,14+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDPQMGISZMVOQ-GXTWGEPZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(=O)N1C(COC1=O)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)CC(=O)N1[C@@H](COC1=O)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40460280 | |
Record name | (4R)-4-Benzyl-3-[(3S)-3-methylpentanoyl]-1,3-oxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40460280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4R)-4-Benzyl-3-(3-methylpentanoyl)-oxazolidin-2-one | |
CAS RN |
228267-64-9 | |
Record name | (4R)-4-Benzyl-3-[(3S)-3-methylpentanoyl]-1,3-oxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40460280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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